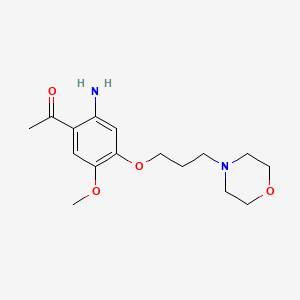
1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Gefitinib
This compound is used in the synthesis of Gefitinib, an anticancer drug. The study by Jin et al. (2005) outlines the process of transforming 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine, a precursor for Gefitinib, through a series of reactions including transfer hydrogenation and Dimroth rearrangement (Bo Jin et al., 2005).
Antimicrobial and Antioxidant Properties
Tumosienė et al. (2020) synthesized novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which showed significant antioxidant and anticancer activities. These derivatives were more cytotoxic against human glioblastoma U-87 cell lines than against triple-negative breast cancer MDA-MB-231 cell lines (I. Tumosienė et al., 2020).
Synthesis and Characterization for Antimicrobial Activity
Malhotra et al. (2013) prepared a series of (Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl) phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)- yl)ethanone derivatives. These compounds exhibited potent antimicrobial and antioxidant activities, with significant hydrogen peroxide scavenging activity (Manav Malhotra et al., 2013).
Synthesis of Novel 3-Hydroxyquinolin-4(1H)-ones
Kadrić et al. (2014) conducted a study on the solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, which were then tested for their cytotoxic activity against various cancer cell lines, highlighting their potential in cancer treatment (Jasna Kadrić et al., 2014).
Synthesis of N-Type Calcium Channel Blocker
Ogiyama et al. (2015) identified a novel orally active small-molecule N-type calcium channel blocker in their research, starting from the tetrahydroisoquinoline (S)-1. This study contributes to the development of treatments for neuropathic pain (Takashi Ogiyama et al., 2015).
Safety and Hazards
Safety measures for handling this compound include moving to fresh air if inhaled, washing off with soap and plenty of water if it comes into contact with skin, rinsing with pure water for at least 15 minutes if it comes into contact with eyes, and calling a doctor or Poison Control Center immediately if ingested . It’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . The compound should be stored properly and disposed of safely .
Eigenschaften
IUPAC Name |
1-[2-amino-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-12(19)13-10-15(20-2)16(11-14(13)17)22-7-3-4-18-5-8-21-9-6-18/h10-11H,3-9,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEPCYWPLPABBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)OCCCN2CCOCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731414 |
Source


|
| Record name | 1-{2-Amino-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219937-97-9 |
Source


|
| Record name | 1-[2-Amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219937-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{2-Amino-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

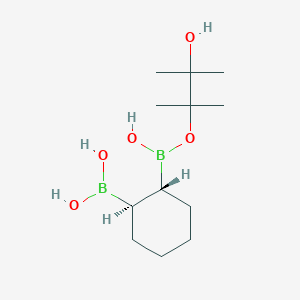
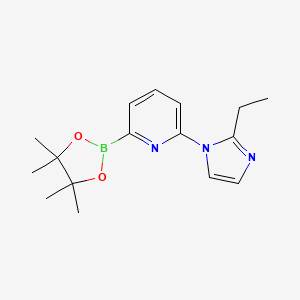
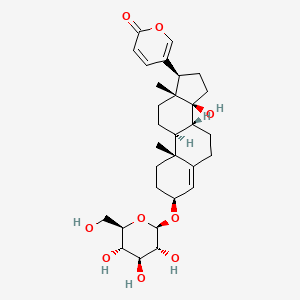

![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)

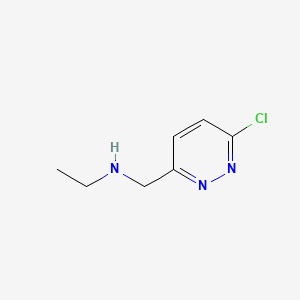
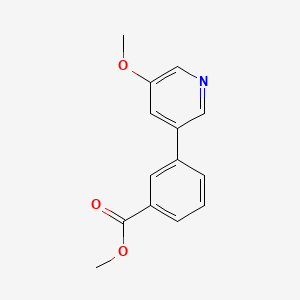
![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)

